molecular formula C11H14ClNO B13260456 2-[(4-Chlorophenoxy)methyl]pyrrolidine CAS No. 383127-72-8

2-[(4-Chlorophenoxy)methyl]pyrrolidine

Cat. No.: B13260456
CAS No.: 383127-72-8
M. Wt: 211.69 g/mol
InChI Key: PPUUPDHCDRWAEB-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenoxy)methyl]pyrrolidine is a chemical compound with the molecular formula C11H14ClNO. It is a pyrrolidine derivative where a 4-chlorophenoxy group is attached to the pyrrolidine ring. This compound is used primarily in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Chlorophenoxy)methyl]pyrrolidine typically involves the reaction of 4-chlorophenol with pyrrolidine in the presence of a suitable base. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Dimethylformamide (DMF) or tetrahydrofuran (THF)

    Temperature: Room temperature to 80°C

    Reaction Time: Several hours to overnight

The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Chlorophenoxy)methyl]pyrrolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents like DMF

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids

    Reduction: Formation of the corresponding amine

    Substitution: Formation of azido derivatives or other substituted products

Scientific Research Applications

2-[(4-Chlorophenoxy)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Chlorophenoxy)methyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Bromophenoxy)methyl]pyrrolidine
  • 2-[(4-Fluorophenoxy)methyl]pyrrolidine
  • 2-[(4-Methylphenoxy)methyl]pyrrolidine

Uniqueness

2-[(4-Chlorophenoxy)methyl]pyrrolidine is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different substituents, such as bromine, fluorine, or methyl groups.

Properties

CAS No.

383127-72-8

Molecular Formula

C11H14ClNO

Molecular Weight

211.69 g/mol

IUPAC Name

2-[(4-chlorophenoxy)methyl]pyrrolidine

InChI

InChI=1S/C11H14ClNO/c12-9-3-5-11(6-4-9)14-8-10-2-1-7-13-10/h3-6,10,13H,1-2,7-8H2

InChI Key

PPUUPDHCDRWAEB-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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